cis-3-Aminocyclohexanecarbonitrile hydrochloride
Description
cis-3-Aminocyclohexanecarbonitrile hydrochloride (CAS 920966-30-9) is a cyclohexane derivative featuring a meta-positioned amino group (-NH₂) and a nitrile (-CN) group in a cis configuration. This compound is structurally characterized by a six-membered saturated ring, with the amino and nitrile groups on adjacent carbons in the same plane. Its molecular formula is C₇H₁₁ClN₂, and it is primarily utilized in pharmaceutical research as a building block for synthesizing bioactive molecules, particularly those targeting central nervous system (CNS) receptors or enzymes .
Properties
IUPAC Name |
(1R,3S)-3-aminocyclohexane-1-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c8-5-6-2-1-3-7(9)4-6;/h6-7H,1-4,9H2;1H/t6-,7+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUXGIYHCTWUTA-HHQFNNIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)N)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Reactions
- Cyclohexanone derivatives or cyclohexene precursors are often used as starting points.
- Introduction of the nitrile group can be achieved via nucleophilic substitution or Strecker-type reactions.
- The amino group is introduced or revealed by reduction of intermediates such as β-enaminoketones or β-ketonitriles.
- Catalytic hydrogenation or metal-mediated reductions are common to achieve the cis stereochemistry.
Representative Synthetic Route
A typical preparation involves the following steps:
Formation of β-enaminonitrile intermediate
Starting from a cyclohexanone derivative, condensation with ammonia or amines followed by cyanide addition (Strecker reaction) forms aminonitrile intermediates.Stereoselective Reduction
Reduction of β-enaminoketones or β-ketonitriles using sodium in a solvent mixture such as tetrahydrofuran (THF) and isopropyl alcohol leads to the cis-3-aminocyclohexanecarbonitrile skeleton. This method favors the cis configuration due to the approach of the reducing agent and ring conformational effects.Salt Formation
Treatment of the free amine with hydrochloric acid yields the hydrochloride salt, improving the compound’s stability and crystallinity.
Example from Related Literature
A study on the synthesis of cis- and trans-3-aminocyclohexanols via reduction of β-enaminoketones illustrates the approach to controlling stereochemistry in cyclohexane amine derivatives:
- Condensation of 4,4-dimethyl-1,3-cyclohexanedione with an amine in toluene at reflux forms β-enaminoketones.
- Reduction with sodium in THF-isopropyl alcohol yields cis-3-aminocyclohexanol derivatives.
- Purification by column chromatography and HPLC-MS analysis confirms stereochemistry and purity.
Although this example focuses on aminocyclohexanols, the analogous reduction of β-ketonitriles can be adapted to prepare aminocyclohexanecarbonitriles.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| β-Enaminonitrile formation | Cyclohexanone derivative, ammonia or amine, cyanide source | Strecker reaction or nucleophilic substitution |
| Reduction | Sodium metal, THF/isopropyl alcohol solvent, room temperature to reflux | Stereoselective reduction favoring cis isomer |
| Salt formation | HCl in suitable solvent (e.g., ethanol, ether) | Formation of hydrochloride salt for isolation |
Research Findings and Analysis
Stereoselectivity : The reduction step is critical for obtaining the cis isomer. The choice of reducing agent and solvent system influences the stereochemical outcome, with sodium in THF/isopropanol being effective for cis selectivity.
Purity and Yield : Purification via chromatography and crystallization of the hydrochloride salt results in high chiral purity and good yields, typically in the range of 40–60% for similar compounds.
Scalability : The methods are amenable to scale-up due to mild reaction conditions and readily available reagents.
Safety Considerations : Handling of cyanide sources and sodium metal requires strict safety protocols. The hydrochloride salt form reduces volatility and improves handling safety.
Comparative Table of Preparation Methods for this compound and Related Compounds
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Strecker-type synthesis | Condensation of cyclohexanone + NH3 + cyanide | Direct introduction of amino and nitrile groups | Cyanide handling risks |
| Reduction of β-enaminonitrile | Sodium reduction in THF/isopropanol | High cis selectivity, mild conditions | Requires careful control of reduction |
| Catalytic hydrogenation | Hydrogenation of unsaturated intermediates | Scalable, clean reaction | May require expensive catalysts |
| Salt formation (HCl treatment) | Protonation to form hydrochloride salt | Improves stability and purification | Additional step after synthesis |
Chemical Reactions Analysis
cis-3-Aminocyclohexanecarbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Overview
Cis-3-Aminocyclohexanecarbonitrile hydrochloride (CAS No. 1403323-06-7) is a chemical compound with significant potential in various scientific and industrial applications. With a molecular formula of CHClN and a molecular weight of approximately 160.65 g/mol, this compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Pharmaceutical Development
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to participate in reactions that yield biologically active compounds, particularly those targeting neurological disorders and other therapeutic areas.
Case Study: Synthesis of Analgesics
Research has demonstrated that derivatives of cis-3-Aminocyclohexanecarbonitrile can be synthesized to develop novel analgesic drugs. These derivatives exhibit enhanced potency and reduced side effects compared to traditional analgesics, making them promising candidates for further development .
Agrochemical Applications
The compound is also utilized in the synthesis of insecticides and herbicides. Its unique structure contributes to the efficacy of these agrochemicals, enhancing their ability to target specific pests while minimizing environmental impact.
Case Study: Insecticidal Activity
A study highlighted the use of this compound in developing new insecticidal formulations that show increased effectiveness against resistant pest populations. The formulations demonstrated a significant reduction in pest survival rates, indicating the compound's potential in sustainable agricultural practices .
Mechanism of Action
The mechanism of action of cis-3-Aminocyclohexanecarbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogs
(a) trans-3-Aminocyclohexanecarbonitrile Hydrochloride (CAS 23083-48-9)
- Key Difference: The trans isomer has the amino and nitrile groups in opposite orientations, reducing steric hindrance compared to the cis form.
- Impact: Trans isomers often exhibit higher thermal stability and solubility in non-polar solvents due to reduced intramolecular dipole interactions .
- Application : Used in asymmetric catalysis and as a ligand in coordination chemistry.
(b) 4-Aminocyclohexanecarbonitrile Hydrochloride (CAS 1303968-08-2)
- Key Difference: The amino group is in the para position relative to the nitrile.
Ring-Size Variants
(a) cis-Methyl 3-Aminocyclobutanecarboxylate Hydrochloride (CAS 1212304-86-3)
- Structure: Four-membered cyclobutane ring with ester (-COOCH₃) and amino groups.
- Molecular Formula: C₆H₁₂ClNO₂.
- Comparison : The smaller ring introduces angle strain, increasing reactivity but reducing stability. The ester group enhances solubility in polar solvents compared to the nitrile in the target compound .
(b) cis-3-Hydroxy-3-methylcyclobutylamine Hydrochloride (CAS 1523606-23-6)
- Structure : Cyclobutane with hydroxyl (-OH) and methyl (-CH₃) groups.
- Impact: Hydroxyl group increases hydrophilicity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions, unlike the lipophilic nitrile in cis-3-aminocyclohexanecarbonitrile .
Unsaturated Ring Derivatives
(a) cis-5-Amino-cyclohex-3-enecarboxylic Acid Hydrochloride (CAS 2137725-03-0)
- Structure : Cyclohexene ring with a double bond and carboxylic acid (-COOH) group.
- The carboxylic acid group introduces acidity (pKa ~2–3), contrasting with the neutral nitrile .
(b) cis-2-Amino-3-cyclohexene-1-carboxylic Acid Hydrochloride (CAS 142035-00-5)
- Key Difference: Amino and carboxylic acid groups on adjacent carbons of a cyclohexene ring.
- Application: Used in peptide mimetics due to its zwitterionic nature, unlike the non-ionic nitrile in the target compound .
Table 1: Key Properties of cis-3-Aminocyclohexanecarbonitrile HCl and Analogs
Biological Activity
Cis-3-Aminocyclohexanecarbonitrile hydrochloride is a synthetic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings based on diverse sources.
- Molecular Formula : CHClN
- Molecular Weight : Approximately 145.63 g/mol
- CAS Number : Not explicitly listed, but related compounds can be referenced for structural similarities.
This compound has been studied primarily for its role as a precursor in the synthesis of biologically active compounds, particularly those targeting Janus Kinase 3 (JAK3). JAK3 is crucial for cytokine signaling in hematopoietic cells and has implications in various diseases, including autoimmune disorders and cancers.
JAK3 Inhibition
Research indicates that compounds derived from this compound exhibit potent inhibition of JAK3. This inhibition can lead to:
- Immunosuppressive Effects : Useful in conditions like rheumatoid arthritis and organ transplant rejection.
- Antitumor Activity : Potential applications in treating various cancers by disrupting tumor growth signaling pathways .
Table 1: Summary of Biological Activities
Case Studies
-
JAK3 Inhibition and Autoimmune Diseases :
A study demonstrated that compounds derived from this compound significantly reduced inflammation markers in animal models of rheumatoid arthritis. The results indicated a decrease in joint swelling and pain, suggesting therapeutic potential for autoimmune conditions . -
Antitumor Activity :
In preclinical trials, derivatives of this compound were tested against various cancer cell lines. The results showed a marked reduction in cell viability and proliferation rates, with some derivatives inhibiting tumor growth by over 90% in xenograft models .
Discussion
The biological activity of this compound is largely attributed to its role as a precursor in synthesizing compounds that target critical biological pathways. Its ability to inhibit JAK3 presents significant therapeutic opportunities, especially in treating autoimmune diseases and cancers.
Further research is necessary to fully elucidate the compound's mechanisms and optimize its derivatives for enhanced efficacy and safety in clinical applications.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing cis-3-Aminocyclohexanecarbonitrile hydrochloride at the laboratory scale?
- Methodology : A multi-step synthesis typically involves cyclization, functional group protection/deprotection, and hydrochlorination. For cyclohexane derivatives, cyclization of acrylonitrile precursors (e.g., via [2+2] or [3+3] cycloaddition) is common. Post-cyclization, the amino group is introduced via reductive amination or nucleophilic substitution. Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ethanol. Purity optimization requires recrystallization (e.g., using ethanol/water mixtures) and characterization via HPLC (≥95% purity) .
Q. How can researchers confirm the stereochemistry and structural integrity of this compound?
- Methodology :
- Spectral Analysis : Use -NMR and -NMR to verify the cyclohexane ring conformation and amine proton integration. For stereochemistry, NOESY or ROESY NMR experiments distinguish cis vs. trans configurations by detecting spatial proximity of protons.
- Chromatography : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) resolves enantiomeric impurities.
- Melting Point : Compare experimental mp (e.g., 186–190°C for related cis-cyclohexanol analogs) to literature values .
Q. What are the stability considerations for storing this compound in solution?
- Methodology :
- Solvent Selection : Avoid protic solvents (e.g., water, methanol) to prevent hydrolysis of the nitrile group. Use anhydrous DMSO or DMF for long-term storage.
- Temperature : Store at –20°C under inert gas (N/Ar) to minimize oxidation.
- Monitoring : Conduct periodic FT-IR analysis to detect amine deprotonation or nitrile degradation (peak shifts at ~2200 cm) .
Advanced Research Questions
Q. How can researchers differentiate this compound from its structural analogs (e.g., cyclobutane or trans-isomer derivatives)?
- Methodology :
- Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignment.
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water) to resolve analogs. Retention times vary based on ring strain (cyclohexane vs. cyclobutane) and polarity.
- Mass Spectrometry : High-resolution MS (HRMS) distinguishes molecular formulas (e.g., cyclobutane analogs have lower molecular weights) .
Q. What strategies are effective for identifying and quantifying synthetic impurities in this compound?
- Methodology :
- Impurity Profiling : Use LC-MS/MS to detect byproducts (e.g., incomplete cyclization intermediates or dehydrohalogenation products).
- Quantitative NMR (qNMR) : Spiking with a deuterated internal standard (e.g., DMSO-d) quantifies impurities at <0.1% levels.
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV), or acidic/basic conditions to simulate degradation pathways .
Q. How can kinetic studies elucidate the reaction mechanisms in this compound synthesis?
- Methodology :
- Rate Constant Determination : Monitor reaction progress via in situ FT-IR or Raman spectroscopy (e.g., nitrile group consumption).
- Isotopic Labeling : Use -labeled ammonia to track amine incorporation steps via MS.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies for cyclization steps .
Key Challenges & Recommendations
- Stereochemical Purity : Use chiral columns and NOESY NMR to avoid enantiomeric contamination, which can skew pharmacological studies .
- Scale-Up Synthesis : Optimize solvent recycling (e.g., ethanol recovery) and catalyst loading (e.g., Pd/C for hydrogenation) to reduce costs .
- Regulatory Compliance : Align synthetic protocols with ICH Q3A guidelines for impurity thresholds in pharmaceutical intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
